1-(Thietan-3-yl)piperazine dihydrochloride
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Overview
Description
1-(Thietan-3-yl)piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a thietan-3-yl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry . The presence of the thietan-3-yl group adds unique properties to this compound, potentially enhancing its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thietan-3-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Thietan-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thietan-3-yl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Thietan-3-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Thietan-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with biological receptors. The thietan-3-yl group may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperazine: A widely used heterocycle in medicinal chemistry with various biological activities.
Thietan-3-yl derivatives: Compounds containing the thietan-3-yl group, known for their unique reactivity and applications.
Uniqueness: 1-(Thietan-3-yl)piperazine dihydrochloride stands out due to the combination of the piperazine ring and the thietan-3-yl group, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H16Cl2N2S |
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Molecular Weight |
231.19 g/mol |
IUPAC Name |
1-(thietan-3-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2S.2ClH/c1-3-9(4-2-8-1)7-5-10-6-7;;/h7-8H,1-6H2;2*1H |
InChI Key |
GJWJWTVVLDCCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CSC2.Cl.Cl |
Origin of Product |
United States |
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